molecular formula C8H6Cl2FNO2 B1338846 Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate CAS No. 82671-03-2

Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate

Cat. No. B1338846
CAS RN: 82671-03-2
M. Wt: 238.04 g/mol
InChI Key: FPPLCOWQBGOFDU-UHFFFAOYSA-N
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Description

Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate (EDFPC) is a chemical compound used in various scientific and medical research applications. It is a white, crystalline solid with a molecular weight of 279.06 g/mol and a melting point of 186-187°C. EDFPC is soluble in both polar and non-polar solvents, such as water, methanol, and ethanol. It is also stable under normal laboratory conditions.

Scientific Research Applications

Synthesis Enhancements

Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate serves as a crucial intermediate in the synthesis of various organic compounds. An improved process for its preparation involves starting with ethyl formate, ethyl fluoroacetate, and cyanoacetamide, leading to a key intermediate. This intermediate, upon reaction with phosphorus oxychloride and phosphorus pentachloride, yields 2,6-dichloro-3-cyano-5-fluoropyridine. Acid hydrolysis of this compound produces pyridine 2,6-dichloro-5-fluoro-3-carboxylic acid with a 43.7% overall yield, highlighting an efficient pathway for synthesizing this compound from readily available materials (L. Fang, 2008).

Pharmaceutical Intermediates

This chemical also plays a significant role in the production of Quinolone antibacterial agents. The synthesis process involves treating 2,6-dichloro-5-fluoro-nicotinic acid with Sulphurous oxychloride to yield a crucial intermediate. This intermediate is then reacted to create the target compound, showcasing its importance in developing compounds with potential antibacterial applications (Zhu Qiu-feng, 2005).

Innovative Synthesis Methods

The Decarboxylative Blaise reaction offers an efficient single-step synthesis method for Ethyl 2,6-Dichloro-5-fluoronicotinoylacetate, demonstrating the innovative use of this compound in creating complex molecules through simplified reactions. This approach underscores the potential for creating valuable pharmaceutical intermediates with reduced process complexity and enhanced efficiency (Jae Hoon Lee et al., 2007).

Advanced Organic Synthesis Applications

In the realm of organic synthesis, this compound facilitates the creation of complex organic structures. For example, a phosphine-catalyzed [4 + 2] annulation uses this compound as a precursor to synthesize highly functionalized tetrahydropyridines. This showcases its role in enabling the construction of nitrogen-containing heterocycles, which are prevalent in many bioactive molecules and pharmaceuticals (Xue-Feng Zhu et al., 2003).

Safety and Hazards

The compound is labeled with the GHS07 pictogram. The hazard statements associated with it are H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2FNO2/c1-2-14-8(13)4-3-5(11)7(10)12-6(4)9/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPPLCOWQBGOFDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(N=C1Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60528119
Record name Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60528119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

82671-03-2
Record name Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60528119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of 2,6-dichloro-5-fluoronicotinic acid (43 g, 205 mmol) in thionyl chloride (200 mL) and toluene (200 mL) was refluxed for 3 h to yield a clear solution. The solution was cooled and the solvent was evaporated under vacuum. The residue was cooled in an ice bath and cold anhydrous ethanol was added slowly. After stirring 15 min at 0° C., the solution was refluxed for 30 min under argon. The solution was cooled and the solvent was removed under vacuum. The residue was dissolved in ethyl acetate and washed subsequently by saturated NaHCO3 solution, water and brine. The organic phase was dried over MgSO4 and evaporated to yield 48.5 g (99%) of 2,6-dichloro-5-fluoro-nicotinic acid ethyl ester (65) as colorless viscous oil. 1H-NMR (DMSO-d6): δ 1.32 (t, J=7.2 Hz, 3H), 4.37 (q, J=7.2 Hz, 2H), 8.46 (d, J=8.0 Hz, 1H); EIMS m/z 238 (M).
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Synthesis routes and methods II

Procedure details

2,6 Dichloro-5-fluoro-nicotinic acid was selected as a starting material to make the compounds of structure (Ia) with fluoro substitution at 6-position of naphthyridine moiety. 2,6 Dichloro-5-fluoro-nicotinic acid was esterified by treating with thionyl chloride followed by refluxing with dry ethanol to yield 2,6-dichloro-5-fluoro-nicotinic acid ethyl ester, depicted by formula 21 in Scheme 10. This ester gave 2-chloro-6-ethylsulfanyl-5-fluoro-nicotinic acid ethyl ester, depicted by formula 22 in Scheme 10, when reacted with ethanethiol and sodium hydride. 6-Ethylsulfanyl-5-fluoro-2-(4-methoxy-benzylamino)-nicotinic acid ethyl ester, depicted by formula 23 in Scheme 10, was prepared by amination of 2-chloro-6-ethylsulfanyl-5-fluoro-nicotinic acid ethyl ester, which was converted into 5-fluoro-2-(4-methoxy-benzylamino)-nicotinic acid ethyl ester, depicted by formula 24 in Scheme 10, by refluxing with ethanol and raney nickel. 5-Fluoro-2-(4-methoxy-benzylamino)-nicotinic acid ethyl ester was then reacted with trichloromethylchloroformate to yield 6-fluoro-1-(4-methoxy-benzyl)-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione, depicted by formula 25 in Scheme 10. The sequence of reactions is shown in Scheme 10.
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Synthesis routes and methods III

Procedure details

2,6-Dichloro-5-fluoropyridine-3-carboxylic acid (5.00 g, 23.81 mmol) was mixed with ~13 mL of thionyl chloride under nitrogen. The reaction was heated and the excess thionyl chloride was distilled off. The resulting liquid was diluted with ~5 mL methylene chloride, cooled to 0° C. and treated with 4.98 mL (1.5 equivalents) of triethylamine followed by 2.79 mL (2.0 equivalents) of ethanol dropwise. The reaction was allowed to warm to ambient temperature and stirred for 1 hour. A 1:1 mixture of sodium bicarbonate solution and ether (~80 mL) was added and the organic layer was washed with saturated sodium bicarbonate solution, 1N phosphoric acid and brine, dried over magnesium sulfate and concentrated in vacuo. The residue obtained was flash chromatographed on silica gel eluting with 5% ethyl acetate in hexane to give the title compound (5.32 g, 94%) as a yellow liquid. 1H NMR (CDCl3, 300 MHz) δ 1.42 (t, 3 H), 4.43 (q, 2H), 8.00 (d, 1H). MS (DCl/NH3) m/e 239 (M+H)+.
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5 g
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Yield
94%

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